Hafnium tetraiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

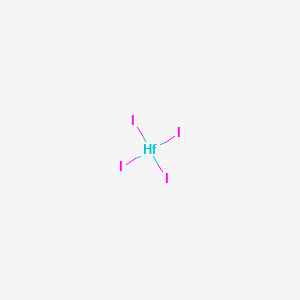

Hafnium tetraiodide, with the chemical formula HfI₄, is a compound of hafnium and iodine. It is a yellow-orange crystalline solid that is primarily used in the production of high-purity hafnium metal. This compound is known for its high melting point of 449°C and boiling point of 400°C . The compound is significant in various industrial and scientific applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hafnium tetraiodide is typically prepared through the reaction of hafnium metal with iodine. The process involves heating hafnium metal in the presence of iodine gas, which results in the formation of this compound. The reaction can be represented as follows:

Hf+2I2→HfI4

Industrial Production Methods: The industrial production of this compound often employs the van Arkel-de Boer process. In this method, this compound is produced by passing iodine vapor over heated hafnium metal. The resulting this compound vapor is then decomposed on a hot tungsten filament to yield high-purity hafnium metal .

Analyse Chemischer Reaktionen

Reduction Reactions

Hafnium tetraiodide serves as a precursor for high-purity hafnium metal production through reduction processes:

Primary Reducing Agents

-

Aluminum:

HfI4+Al→Hf+AlI3

Conducted at 600–850°C , this exothermic reaction yields hafnium metal and aluminum triiodide . -

Magnesium:

HfI4+2Mg→Hf+2MgI2

Magnesium reduces HfI₄ at 1,100°C , producing metallic hafnium .

Conditions & Outcomes

| Reaction Type | Temperature Range | Key Products | References |

|---|---|---|---|

| Reduction (Al) | 600–850°C | Hf, AlI₃ | |

| Reduction (Mg) | 1,100°C | Hf, MgI₂ |

Thermal Decomposition

HfI₄ undergoes reversible dissociation in the van Arkel-de Boer process , a critical metallurgical purification method:

Decomposition Pathway

This cycle enables high-purity hafnium deposition on tungsten filaments, with iodine recycled for repeated use.

Thermodynamic Data

Ligand Exchange and Surface Reactions

HfI₄ participates in ligand exchange processes on silicon substrates, relevant to semiconductor manufacturing:

Mechanism on Hydroxylated Si(100)

-

Adsorption :

HfI₄ binds to surface hydroxyl groups, forming a five-coordinate intermediate . -

Ligand Exchange :

HfI4+OH−→HfI3 OH+HI

Releases HI gas, leaving HfI₃ anchored to the surface .

Key Parameters

Reactivity in Non-Stoichiometric Systems

Reduction of HfI₄ with aluminum in NaI flux produces hafnium subiodides:

Example Reaction

3HfI4+Al600−850∘CHf0.86I3+AlI3

Yields linear hafnium trimers with Hf–Hf distances of 318.3 pm , indicative of metal-metal bonding .

Structural Features

Comparative Reactivity of Hafnium Halides

HfI₄ demonstrates distinct behavior compared to other hafnium tetrahalides:

Wissenschaftliche Forschungsanwendungen

Hafnium tetraiodide has several scientific research applications, including:

Material Science: Used in the production of high-purity hafnium metal, which is essential for various high-temperature and corrosion-resistant applications.

Nuclear Industry: Hafnium metal, derived from this compound, is used in control rods for nuclear reactors due to its high neutron absorption cross-section.

Catalysis: Hafnium-based compounds, including this compound, are used as catalysts in various chemical reactions.

Metal-Organic Frameworks (MOFs): this compound is used in the synthesis of hafnium-based MOFs, which have applications in gas storage, separation, and catalysis.

Wirkmechanismus

The mechanism of action of hafnium tetraiodide primarily involves its decomposition and reduction to hafnium metal. The compound decomposes at high temperatures, releasing iodine gas and depositing hafnium metal. This process is utilized in the van Arkel-de Boer method to produce high-purity hafnium metal . The molecular targets and pathways involved in these reactions are primarily related to the thermal stability and reactivity of this compound.

Vergleich Mit ähnlichen Verbindungen

Hafnium tetraiodide can be compared with other tetrahalides of group four elements, such as:

Titanium Tetraiodide (TiI₄): Similar in structure and reactivity, but titanium tetraiodide has a lower melting and boiling point compared to this compound.

Zirconium Tetraiodide (ZrI₄): Zirconium tetraiodide is isostructural with this compound and shares similar chemical properties.

Uniqueness: this compound is unique due to its high thermal stability and its ability to produce high-purity hafnium metal, which is crucial for applications in the nuclear industry and advanced material science .

Eigenschaften

CAS-Nummer |

13777-23-6 |

|---|---|

Molekularformel |

HfI4 |

Molekulargewicht |

686.10 g/mol |

IUPAC-Name |

hafnium(4+);tetraiodide |

InChI |

InChI=1S/Hf.4HI/h;4*1H/q+4;;;;/p-4 |

InChI-Schlüssel |

YCJQNNVSZNFWAH-UHFFFAOYSA-J |

SMILES |

I[Hf](I)(I)I |

Kanonische SMILES |

[I-].[I-].[I-].[I-].[Hf+4] |

Key on ui other cas no. |

13777-23-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.